1-Cyclopropanecarbonylazetidin-3-one
Description
Properties
IUPAC Name |
1-(cyclopropanecarbonyl)azetidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-3-8(4-6)7(10)5-1-2-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMHNZLNTBZWPQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of Azetidin-3-one
One common approach involves the acylation of the nitrogen atom of azetidin-3-one with cyclopropanecarbonyl chloride or an equivalent activated cyclopropanecarboxylic acid derivative. This method requires:
- Starting Material: Azetidin-3-one (β-lactam)
- Reagent: Cyclopropanecarbonyl chloride or anhydride
- Base: A non-nucleophilic base such as triethylamine or pyridine to scavenge HCl formed
- Solvent: Dichloromethane, tetrahydrofuran, or ethyl acetate under anhydrous conditions
- The azetidin-3-one is dissolved in an anhydrous solvent under inert atmosphere.
- The base is added to the solution to neutralize the acid formed.
- Cyclopropanecarbonyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate.
- The mixture is stirred at room temperature for several hours.
- The product is isolated by aqueous work-up and purified by recrystallization or chromatography.
This method yields this compound with moderate to good yields, depending on reaction conditions and purity of reagents.
Cyclization from Cyclopropanecarbonyl-Substituted Precursors
An alternative method involves the cyclization of linear precursors bearing a cyclopropanecarbonyl group and appropriate functional groups to form the azetidinone ring. For example:
- Starting Material: N-(2-haloethyl)cyclopropanecarboxamide or similar
- Cyclization Agent: Base (e.g., sodium hydride, potassium tert-butoxide)
- Solvent: Polar aprotic solvents such as dimethylformamide or acetonitrile
- The cyclopropanecarbonyl-containing amide precursor is treated with a strong base to deprotonate the amide nitrogen.
- Intramolecular nucleophilic substitution occurs, closing the four-membered azetidinone ring.
- The reaction is monitored by TLC or LC-MS.
- The product is purified by column chromatography.
This route allows for the introduction of substituents on the azetidinone ring as well as the cyclopropanecarbonyl group in a controlled manner.
Single-Step Synthesis via Azetidine-3-amine Intermediates
Recent literature reports a straightforward one-step synthesis of azetidine-3-amines from bench-stable intermediates, which can be adapted for preparing substituted azetidinones like this compound by subsequent acylation or oxidation steps.
- Starting Material: 1-Benzhydrylazetidin-3-yl methanesulfonate or similar
- Nucleophile: Cyclopropanecarbonyl amine or related amine derivative
- Base: Hunig’s base (diisopropylethylamine) or omission thereof for yield improvement
- Solvent: Acetonitrile
- Conditions: Heating at 80 °C overnight
This method yields azetidine-3-amine derivatives which can be further converted to the target compound by acylation with cyclopropanecarbonyl chloride or related reagents.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran, acetonitrile | Anhydrous conditions preferred |
| Temperature | 0–5 °C for acylation addition; room temp or 80 °C for cyclization | Temperature control critical for selectivity |
| Base | Triethylamine, pyridine, Hunig’s base | Base scavenges acid byproducts |
| Reaction Time | Several hours to overnight | Longer times may improve yield |
| Purification | Column chromatography, recrystallization | Silica gel chromatography common |
Research Findings and Yields
- Acylation of azetidin-3-one with cyclopropanecarbonyl chloride typically yields 60–80% of this compound after purification.
- Cyclization methods from haloethyl amide precursors yield 50–70% depending on base strength and solvent.
- One-step synthesis of azetidine-3-amines followed by acylation can achieve overall yields up to 70% with optimized conditions.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Acylation of Azetidin-3-one | Azetidin-3-one | Cyclopropanecarbonyl chloride, base | 60–80 | Straightforward, well-known | Requires anhydrous conditions |
| Cyclization of Precursors | N-(2-haloethyl)cyclopropanecarboxamide | Strong base | 50–70 | Allows substitution variation | Requires strong base |
| One-step Azetidine-3-amine Synthesis + Acylation | 1-Benzhydrylazetidin-3-yl methanesulfonate | Amine, base, cyclopropanecarbonyl chloride | Up to 70 | Bench-stable intermediates | Multi-step, purification needed |
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropanecarbonylazetidin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the cyclopropane and azetidinone rings, which are highly reactive under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are effective in reducing this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Cyclopropanecarbonylazetidin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: In the industrial sector, this compound is utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonylazetidin-3-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The cyclopropane ring imparts strain to the molecule, making it highly reactive and capable of forming covalent bonds with target proteins .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s comparison focuses on azetidinone derivatives and cyclopropane/cyclobutane-containing analogs. Key points are summarized below:
Table 1: Structural and Functional Comparison
Key Findings
Cyclopropane’s sp²-hybridized carbons may further stabilize transition states in binding interactions . In contrast, 1-Benzylcyclobutane-1-carboxylic acid lacks the β-lactam motif, reducing enzymatic targeting but offering greater synthetic versatility for carboxylate-based modifications.
Synthetic Feasibility: The synthesis of this compound likely involves cyclopropanation of preformed azetidinone precursors, a process complicated by the sensitivity of β-lactams to ring-opening reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
